2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride
Description
2-(3,5-Dichlorophenyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with a molecular formula of C₁₀H₁₁Cl₂N and a molecular weight of 216.11 g/mol . Its CAS registry number is 887344-13-0, and it is characterized by a pyrrolidine ring substituted at the 2-position with a 3,5-dichlorophenyl group, which confers distinct electronic and steric properties. It serves as a pharmaceutical intermediate and is utilized in medicinal chemistry for structure-activity relationship (SAR) studies, particularly in enzyme inhibition applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJQJRRBSATEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Substituted Pyrrolidine Derivatives
The synthesis of halogenated pyrrolidine derivatives typically involves multistep routes that prioritize enantioselectivity, yield optimization, and cost efficiency. While direct literature on 2-(3,5-dichlorophenyl)pyrrolidine hydrochloride is limited under the user’s source constraints, analogous pathways for structurally similar compounds, such as 2-(2,5-difluorophenyl)pyrrolidine hydrochloride, provide foundational insights. These methods often employ Grignard reactions, chiral resolution techniques, and acid-catalyzed cyclization .
Grignard Reaction-Based Synthesis
A prominent method for synthesizing halogenated pyrrolidines involves the use of Grignard reagents to introduce aryl groups into pyrrolidine precursors. For example, in the preparation of R-2-(2,5-difluorophenyl)pyrrolidine, tert-butyl pyrrolidone formate reacts with a Grignard reagent derived from 2,5-difluorobromobenzene to form an intermediate hydroxypyrrole derivative . This intermediate undergoes acid-catalyzed dehydration and deprotection to yield the dihydro-pyrrole structure, which is subsequently reduced with chiral acids (e.g., D-mandelic acid) and ammonia borane to achieve enantioselectivity .
Key Reaction Conditions:
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Grignard Reagent Preparation: 2,5-Difluorobromobenzene is reacted with magnesium in tetrahydrofuran (THF) at −30°C to 50°C .
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Coupling Step: The molar ratio of aryl halide to pyrrolidine precursor is maintained at 1–1.5:1 to minimize side reactions .
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Chiral Reduction: Ammonia borane and D-mandelic acid in diethyl ether at 20–80°C yield >93% enantiomeric excess (ee) .
Hydrochloride Salt Formation
The final step in synthesizing hydrochloride salts involves treating the free base with hydrogen chloride. For instance, (R)-2-(2,5-difluorophenyl)pyrrolidine free base is dissolved in ethyl acetate and treated with 4N HCl in dioxane, resulting in precipitation of the hydrochloride salt . Purification involves filtration and washing with ether, yielding a white solid with high purity (85% yield) .
Optimization Notes:
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Solvent Selection: Ethyl acetate and dioxane are preferred for their compatibility with HCl gas.
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Temperature Control: Reactions are conducted at ambient temperature to prevent decomposition .
Comparative Analysis of Synthetic Routes
The following table contrasts two patent-derived methods for synthesizing fluorinated pyrrolidine hydrochlorides, highlighting scalability and cost considerations:
Method A demonstrates superior enantioselectivity and yield, making it more suitable for pharmaceutical applications, whereas Method B’s reliance on titanium tetraisopropoxide increases production costs .
Challenges in Adapting Methods for 3,5-Dichloro Derivatives
While fluorinated analogs benefit from well-established protocols, chlorinated derivatives like 2-(3,5-dichlorophenyl)pyrrolidine hydrochloride face additional challenges:
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Steric Hindrance: The 3,5-dichloro substitution pattern increases steric bulk, potentially slowing reaction kinetics during aryl coupling steps.
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Solubility Issues: Chlorinated intermediates may exhibit lower solubility in polar solvents, necessitating solvent optimization (e.g., dichloromethane or chloroform) .
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Purification Complexity: Higher molecular weight and halogen content complicate chromatographic separation, favoring crystallization-based purification.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance therapeutic efficacy against conditions such as depression and anxiety .
Case Study: Antidepressant Activity
- A study highlighted the compound's potential in developing antidepressants by modulating neurotransmitter systems. In vitro assays demonstrated its ability to influence serotonin and norepinephrine levels, suggesting a pathway for new antidepressant formulations .
Neuroscience Research
Investigating Neurotransmitter Systems
- Research has utilized this compound to investigate various neurotransmitter systems, providing insights into potential treatments for mood disorders. Its role in enhancing synaptic transmission has been documented in several studies .
Table: Effects on Neurotransmitter Levels
| Study Reference | Neurotransmitter Affected | Effect Observed |
|---|---|---|
| Serotonin | Increased levels | |
| Norepinephrine | Modulation observed |
Analytical Chemistry
Standard for Quantification
- 2-(3,5-Dichlorophenyl)pyrrolidine;hydrochloride is employed as a standard in analytical methods. It aids in the quantification of similar chemical structures within complex mixtures, enhancing the accuracy of chemical analyses .
Material Science
Specialized Polymers and Coatings
- The unique properties of this compound make it suitable for creating specialized polymers and coatings. These materials exhibit enhanced performance characteristics, making them valuable in various industrial applications .
Biochemical Assays
Evaluating Enzyme and Receptor Activity
- This compound is utilized in biochemical assays to evaluate the activity of enzymes and receptors, which is critical for drug discovery processes. Its application in high-throughput screening has accelerated the identification of potential drug candidates .
Antimicrobial Applications
Novel Antimicrobial Candidates
- Recent studies have explored derivatives of this compound for their antimicrobial activity against multidrug-resistant pathogens. Compounds showed structure-dependent activity against Gram-positive bacteria and fungi, indicating their potential as novel antimicrobial agents .
Table: Antimicrobial Activity Against Pathogens
| Compound Tested | Pathogen Targeted | Activity Observed |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | High efficacy |
| 3,5-Dichloro derivative | Candida auris | Moderate efficacy |
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Halogen vs. Alkyl Substituents: The 3,5-dichloro derivative exhibits higher molecular weight and lipophilicity compared to the 3,5-dimethyl analog (211.73 vs. 216.11 g/mol) due to chlorine's atomic mass and electronegativity . This enhances its binding affinity in enzyme inhibition, as seen in InhA inhibitors where chlorine groups stabilize hydrophobic interactions .
Substituent Position :
- 2,4-Dichloro and 3,4-dichloro isomers (e.g., CAS 298690-82-1) show distinct spatial arrangements, affecting receptor binding. For example, 2,4-substitution may hinder π-stacking interactions compared to 3,5-substitution .
- Pyrrolidine ring position : Moving the pyrrolidine from C2 to C3 (e.g., 3-(2,5-dichlorophenyl)pyrrolidine HCl) alters the molecule's conformation, impacting target engagement .
Synthetic and Analytical Data: The 3,5-dimethylphenyl variant is synthesized via HCl-mediated cleavage of tert-butylsulfinyl intermediates, yielding >99% purity . HRMS (ESI+) for the dimethylphenyl analog ([M+Na]⁺: 302.1548) aligns with theoretical values, suggesting reliable characterization methods applicable to the dichloro derivative .
Biological Activity
2-(3,5-Dichlorophenyl)pyrrolidine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its neuropharmacological effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,5-dichlorophenyl group. This specific substitution pattern is significant as it influences the compound's chemical reactivity and biological activity. The presence of chlorine atoms enhances the lipophilicity and may affect the interaction with various molecular targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropharmacology. Key findings include:
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter systems, particularly influencing serotonin receptors, which are critical in mood regulation and cognitive functions.
- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest potential analgesic and anti-inflammatory effects, although further research is necessary to confirm these findings.
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have shown antimicrobial properties against resistant strains of bacteria, indicating a possible avenue for therapeutic development .
The mechanism through which this compound exerts its effects involves interaction with specific enzymes or receptors. The binding affinity and selectivity for these targets are crucial for its pharmacological profile.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related compounds within the pyrrolidine class:
- Neuropharmacological Studies : A study explored the effects of similar pyrrolidine derivatives on mood disorders, highlighting their potential as antidepressants due to their action on serotonin pathways.
- Antimicrobial Research : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant bacterial strains, showing promising results that warrant further exploration for clinical applications .
- Pharmacokinetic Studies : Research into the pharmacokinetic properties of related compounds indicated variable absorption rates depending on administration routes, which is critical for optimizing therapeutic efficacy .
Q & A
Basic: What are the recommended synthetic routes for 2-(3,5-dichlorophenyl)pyrrolidine hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyrrolidine core with a 3,5-dichlorophenyl moiety. A plausible route includes:
- Step 1: Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the dichlorophenyl group to pyrrolidine.
- Step 2: Hydrochloride salt formation via acid-base reaction with HCl in anhydrous conditions.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (characteristic peaks: pyrrolidine ring protons at δ 1.8–2.5 ppm and aromatic Cl-substituted protons at δ 7.2–7.6 ppm) .
Advanced: How can computational methods optimize the reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates for aryl-pyrrolidine coupling reactions. For example:
- Reaction Path Search: Use IRC (Intrinsic Reaction Coordinate) analysis to map energy barriers for cross-coupling steps.
- Solvent Effects: Employ COSMO-RS models to simulate solvent polarity impacts on reaction yields.
- Feedback Loop: Integrate computational data with high-throughput experimentation (HTE) to refine conditions (e.g., catalyst loading, temperature) .
- Case Study: A study on similar chlorophenyl derivatives achieved a 20% yield improvement by optimizing ligand selection (XPhos vs. SPhos) via computational screening .
Basic: What analytical techniques are essential for characterizing 2-(3,5-dichlorophenyl)pyrrolidine hydrochloride?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy: H/C NMR to confirm the pyrrolidine backbone and dichlorophenyl substituents. For example, coupling constants (J = 2–4 Hz) between aromatic protons indicate para-substitution .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 260.03 for CHClN).
- X-ray Diffraction: Single-crystal XRD to resolve stereochemistry, particularly if chiral centers exist .
- Thermal Analysis: DSC/TGA to assess decomposition points (>200°C typical for hydrochloride salts) .
Advanced: How can statistical design of experiments (DoE) resolve contradictions in reaction yields during scale-up?
Methodological Answer:
Use factorial design (e.g., 2 or Box-Behnken) to isolate critical variables:
- Factors: Catalyst concentration, temperature, solvent ratio, and stirring rate.
- Response Surface Modeling: Fit data to quadratic models to identify optimal conditions. For example, a study on similar heterocycles found that increasing temperature from 80°C to 110°C improved yield by 15% but required tighter solvent control .
- Case Study: Contradictory yields in Suzuki couplings were resolved by identifying interactions between ligand purity and solvent moisture (p < 0.05 via ANOVA) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Anhydrous environment (desiccator with PO), inert gas (N or Ar), and –20°C to prevent hydrolysis of the hydrochloride salt.
- Degradation Signs: Discoloration (yellowing) or clumping indicates moisture ingress. Validate stability via periodic HPLC (retention time shifts >5% warrant repurification) .
Advanced: How can reactor design improve the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous Flow Systems: Microreactors enhance heat/mass transfer for exothermic coupling steps. For example, a packed-bed reactor with immobilized Pd catalyst achieved 90% conversion in <10 min residence time .
- Mixing Optimization: Computational fluid dynamics (CFD) can model shear stress in stirred tanks to prevent particle agglomeration during salt formation .
Advanced: What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
Methodological Answer:
- Byproduct Analysis: Use LC-MS/MS to identify dimers (e.g., from radical coupling) or dechlorinated species.
- Mechanistic Probes: Isotopic labeling (C-pyrrolidine) or trapping agents (TEMPO for radicals) clarify pathways. For instance, a study on chlorophenylpyridines attributed byproducts to competing SN1/SN2 mechanisms under acidic conditions .
- Mitigation: Adjust pH (neutral conditions suppress acid-catalyzed side reactions) or switch to milder bases (KCO instead of NaOH) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Waste Disposal: Neutralize aqueous waste with NaHCO before disposal. Solid waste must be incinerated in compliance with hazardous material regulations .
Advanced: How can in silico modeling predict the biological activity of derivatives?
Methodological Answer:
- QSAR Models: Train models on datasets of chlorophenyl-pyrrolidine analogs to predict logP, pKa, and receptor binding (e.g., dopamine D2 receptor).
- Docking Simulations: Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). A study on pyridine hydrochlorides identified substituents at the 3,5-positions as critical for binding affinity .
Advanced: What strategies minimize enantiomeric impurities in chiral derivatives of this compound?
Methodological Answer:
- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of pyrrolidine precursors.
- Crystallization-Induced Diastereomer Resolution: Pair the free base with chiral acids (e.g., tartaric acid) to separate enantiomers .
- Analytical Control: Chiral HPLC (Chiralpak AD-H column) with heptane/ethanol eluent to monitor enantiomeric excess (ee >98% required for pharmaceutical intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
